

# 3-Methyl-4-methylsulfonylphenol: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 3-Methyl-4-methylsulfonylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of **3-Methyl-4-methylsulfonylphenol** (CAS No: 14270-40-7). The information is compiled for professionals in research, scientific, and drug development fields, with a focus on presenting available data in a structured and accessible format. Due to the limited availability of experimental data for this specific compound, this guide relies heavily on computed properties and provides hypothetical experimental protocols based on established methods for analogous compounds.

### **Chemical Structure and Identification**

**3-Methyl-4-methylsulfonylphenol**, also known as 4-(methylsulfonyl)-m-cresol, is an aromatic organic compound containing both a phenol and a sulfone functional group.



Identifier	Value	
IUPAC Name	3-methyl-4-methylsulfonylphenol[1]	
CAS Number	14270-40-7[1]	
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>3</sub> S[ <u>1</u> ]	
SMILES	CC1=C(C=CC(=C1)O)S(=O)(=O)C[1]	
InChI	InChI=1S/C8H10O3S/c1-6-5-7(9)3-4- 8(6)12(2,10)11/h3-5,9H,1-2H3[1]	
InChlKey	KGPGKOSHODHUSR-UHFFFAOYSA-N[1]	

## **Physicochemical Properties**

Comprehensive experimental data for the physicochemical properties of **3-Methyl-4-methylsulfonylphenol** are not readily available in the scientific literature. The following table summarizes the computed properties sourced from the PubChem database.[1]



Property	Value	Source
Molecular Weight	186.23 g/mol	Computed by PubChem[1]
XLogP3	0.6	Computed by XLogP3[1]
Hydrogen Bond Donor Count	1	Computed by Cactvs[1]
Hydrogen Bond Acceptor Count	3	Computed by Cactvs[1]
Rotatable Bond Count	1	Computed by Cactvs[1]
Exact Mass	186.03506535 Da	Computed by PubChem[1]
Monoisotopic Mass	186.03506535 Da	Computed by PubChem[1]
Topological Polar Surface Area	62.8 Ų	Computed by Cactvs[1]
Heavy Atom Count	12	Computed by PubChem[1]
Formal Charge	0	Computed by PubChem[1]
Complexity	240	Computed by Cactvs[1]

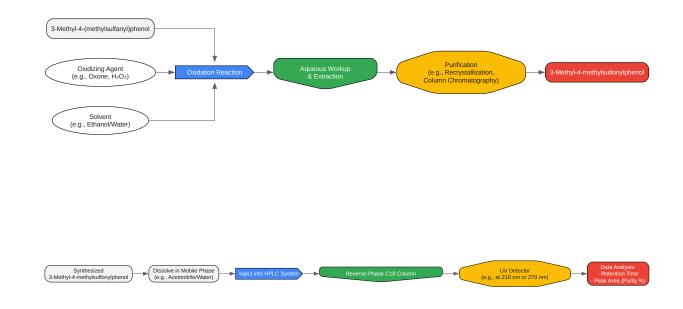
Note: The lack of experimental data on properties such as melting point, boiling point, pKa, and solubility highlights a significant gap in the characterization of this compound.

## **Proposed Synthesis and Experimental Protocols**

While a specific, validated synthesis protocol for **3-Methyl-4-methylsulfonylphenol** is not published, a plausible route can be inferred from the synthesis of the structurally similar compound, 4-(methylsulfonyl)phenol. The proposed synthesis involves the oxidation of the corresponding thioether, 3-methyl-4-(methylsulfanyl)phenol.

## **Proposed Synthesis Workflow**





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## References

- 1. 3-Methyl-4-(methylsulfonyl)phenol | C8H10O3S | CID 167048 PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com